molecular formula C8H8F3N B13602546 (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine

(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine

Cat. No.: B13602546
M. Wt: 175.15 g/mol
InChI Key: WXVUGIYMCYJMSN-BYPYZUCNSA-N
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Description

(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and a suitable amine source.

    Reaction Conditions: The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an amine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluorophenyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-difluorophenyl)ethan-1-amine: Lacks one fluorine atom compared to the trifluorophenyl derivative.

    (1S)-1-(2,4,5-trichlorophenyl)ethan-1-amine: Contains chlorine atoms instead of fluorine.

    (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine: Contains methyl groups instead of fluorine.

Uniqueness

The presence of three fluorine atoms in (1S)-1-(2,4,5-trifluorophenyl)ethan-1-amine imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, distinguishing it from similar compounds.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

(1S)-1-(2,4,5-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m0/s1

InChI Key

WXVUGIYMCYJMSN-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1F)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

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